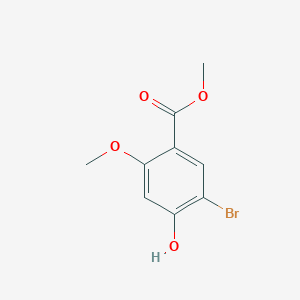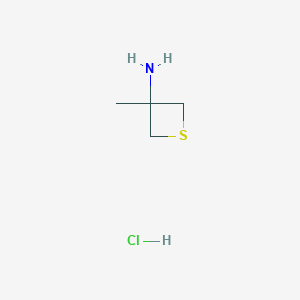
3-Carboxy-4-(trifluoromethoxy)phenylboronic acid
説明
3-Carboxy-4-(trifluoromethoxy)phenylboronic acid is a unique chemical compound with the empirical formula C8H6BF3O5 and a molecular weight of 249.94 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound has been characterized by 1H, 13C, 11B, and 19F NMR spectroscopy . The introduction of the -OCF3 group influences the acidity, depending on the position of a substituent . Molecular and crystal structures of ortho and para isomers were determined by the single crystal XRD method .Physical and Chemical Properties Analysis
This compound is a solid compound . The acidity of all the isomers was evaluated by both spectrophotometric and potentiometric titrations .科学的研究の応用
Benzoxaboroles in Organic Synthesis and Biological Activity
3-Carboxy-4-(trifluoromethoxy)phenylboronic acid is a derivative of phenylboronic acids and falls under the category of benzoxaboroles. Benzoxaboroles are recognized for their extensive applications in organic synthesis, serving as building blocks and protecting groups. They are also known for their biological activity, including potential uses in clinical trials due to their ability to bind hydroxyl compounds, making them applicable as molecular receptors for sugars and glycoconjugates (Adamczyk-Woźniak et al., 2009).
Electrochemical Biosensors Based on Phenylboronic Acid Derivatives
This compound, as part of the phenylboronic acid (PBA) derivatives, has been utilized in developing electrochemical biosensors. These sensors exploit the selective binding of PBAs to diols, forming boronate esters in neutral aqueous media. This property is particularly beneficial for glucose sensing, making PBA-modified electrodes a significant focus for voltammetric and potentiometric sensors. Such biosensors are promising for non-enzymatic glucose monitoring and the detection of glycoproteins, offering alternatives to traditional enzyme-based sensors (Anzai, 2016).
Antioxidant and Antimicrobial Activities
Carboxylic acids, including derivatives like this compound, are studied for their bioactive properties. They exhibit antioxidant and antimicrobial activities, contributing to their potential in health-related applications. The structure-related activity of these compounds suggests that modifications can influence their biological effectiveness, indicating a broad area for research into their potential uses in treating various health disorders (Godlewska-Żyłkiewicz et al., 2020).
Environmental Degradation and Treatment Methods
Research into the environmental degradation of polyfluoroalkyl chemicals highlights the potential for this compound and its derivatives to undergo microbial degradation. Understanding these processes is crucial for evaluating the environmental fate and developing treatment methods for contaminated water and soil, thus playing a significant role in environmental protection efforts (Liu & Avendaño, 2013).
Safety and Hazards
作用機序
Target of Action
Mode of Action
Boronic acids are known to interact with their targets through the formation of reversible covalent bonds with diols, which are present in many biological molecules .
Biochemical Pathways
Boronic acids are known to be involved in suzuki–miyaura cross-coupling reactions, which are widely applied in carbon–carbon bond-forming reactions .
Result of Action
Similar boronic acid compounds have been used in the synthesis of biologically active molecules, which suggests that they may have significant effects at the molecular and cellular levels .
Action Environment
The stability and reactivity of boronic acids are known to be influenced by factors such as ph and the presence of diols .
特性
IUPAC Name |
5-borono-2-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF3O5/c10-8(11,12)17-6-2-1-4(9(15)16)3-5(6)7(13)14/h1-3,15-16H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQWULMXJNHMDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(F)(F)F)C(=O)O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096329-67-6 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096329-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-Bis[(2-cyanophenyl)methyl]methanesulfonamide](/img/structure/B3060149.png)



![5,6-Dibromothieno[2,3-d]pyrimidine](/img/structure/B3060157.png)

![Ethyl 1-benzyl-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B3060162.png)
![8-(3,5-Dibromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B3060164.png)




![Ethyl 4-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B3060171.png)
